molecular formula C20H18N2O5 B11697578 3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester

3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester

Cat. No.: B11697578
M. Wt: 366.4 g/mol
InChI Key: ZMYXXEWSYDZXHU-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester is a complex organic compound characterized by the presence of a phthalimide group and a benzoic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester typically involves the reaction of phthalimide with ethyl 3-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Reduction: Commonly performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Hydrolysis: Yields 3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid.

    Reduction: Produces the corresponding amine derivative.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include key signaling cascades relevant to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler analog that lacks the benzoic acid ester moiety.

    N-Phthalylglycine: Contains a glycine residue instead of the benzoic acid ester.

    4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester is unique due to its combination of the phthalimide and benzoic acid ester functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 3-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H18N2O5/c1-3-27-20(26)13-7-6-8-14(11-13)21-17(23)12(2)22-18(24)15-9-4-5-10-16(15)19(22)25/h4-12H,3H2,1-2H3,(H,21,23)

InChI Key

ZMYXXEWSYDZXHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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